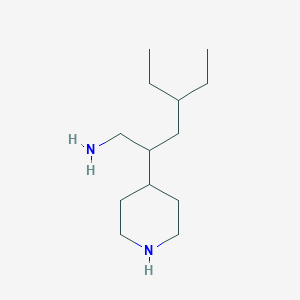

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

4-ethyl-2-piperidin-4-ylhexan-1-amine |

InChI |

InChI=1S/C13H28N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h11-13,15H,3-10,14H2,1-2H3 |

InChI Key |

YHWVXURLMGGKAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(CN)C1CCNCC1 |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 4 Ethyl 2 Piperidin 4 Yl Hexan 1 Amine

Retrosynthetic Analysis of the 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Scaffold

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. By systematically breaking down the target molecule into simpler, commercially available precursors, multiple potential synthetic routes can be devised.

The primary retrosynthetic disconnections for this compound focus on the key bonds that link the piperidine (B6355638) and hexane (B92381) fragments and the bonds that form the core of each moiety.

Disconnection I (C4-C2' Bond): The most logical disconnection is at the C-C bond connecting the piperidine C4 position to the C2 position of the hexane chain. This approach simplifies the molecule into two key synthons: a piperidin-4-yl synthon (A) and a 4-ethylhexan-1-amine (B6155204) synthon (B). This strategy allows for the independent synthesis and functionalization of each fragment before their convergent coupling. The piperidin-4-yl synthon could be realized as an organometallic reagent (e.g., a Grignard or organolithium species) or as an electrophile (e.g., 4-halopiperidine). The hexane fragment would require a corresponding electrophilic or nucleophilic handle at the C2 position.

Disconnection II (Intramolecular Cyclization): An alternative strategy involves disconnecting the piperidine ring itself, envisioning an intramolecular cyclization to form the heterocycle in a late stage of the synthesis. For example, a linear precursor containing a primary amine and a distal leaving group or aldehyde could be cyclized via intramolecular reductive amination or nucleophilic substitution. This approach is common in the synthesis of substituted piperidines. rsc.org

Disconnection III (Hexane Chain Fragmentation): The 4-ethylhexane chain can be further deconstructed. A key disconnection could be made at the C3-C4 bond, suggesting an aldol-type condensation or a Michael addition to construct the carbon skeleton.

The convergent approach of Disconnection I is often preferred as it offers greater flexibility and modularity, allowing for the synthesis of various analogs by modifying either the piperidine or the hexane fragment.

The target molecule possesses two stereocenters at positions C2 and C4 of the hexane chain. The control of the relative and absolute stereochemistry at these centers is a critical aspect of any synthetic plan.

Substrate Control: A chiral pool approach could be employed, starting from enantiomerically pure building blocks. For instance, amino acids or their derivatives could serve as a source of chirality for the aminohaxane portion.

Auxiliary Control: A chiral auxiliary can be temporarily attached to one of the fragments to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. Oxazolidinones are commonly used auxiliaries in asymmetric alkylations.

Catalyst Control: The use of chiral catalysts for asymmetric reactions is a highly efficient method for inducing enantioselectivity. nih.gov Asymmetric hydrogenation of a suitable prochiral precursor, such as a pyridine or an enamine, can establish the stereocenters with high enantiomeric excess. researchgate.net Chiral copper catalysts have been shown to be effective in enantioselective C-H cyanation to form chiral piperidines from acyclic amines. nih.gov Similarly, kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, can be used to isolate enantioenriched piperidine fragments. whiterose.ac.uk

| Strategy | Description | Potential Application | Reference Example |

| Asymmetric Hydrogenation | Reduction of a prochiral pyridine or imine using a chiral metal catalyst (e.g., Iridium or Rhodium-based). | Formation of the chiral piperidine ring or the chiral amine on the hexane chain. | Asymmetric hydrogenation of N-benzylpyridinium salts yields enantioenriched α-aryl piperidines. researchgate.net |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Stereocontrolled alkylation to form the C2 and C4 centers of the hexane chain. | Use of oxazolidinone auxiliaries in asymmetric hydrogenations. researchgate.net |

| Biocatalysis | Use of enzymes (e.g., transaminases, reductases) to catalyze stereoselective transformations. | Enantioselective synthesis of the 2-substituted piperidine core from ω-chloroketones using transaminases. acs.org | Chemo-enzymatic dearomatization of pyridines to prepare stereo-enriched piperidines. nih.gov |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst. | Separation of racemic 2-aryl-4-methylenepiperidines to obtain enantioenriched building blocks. | Lithiation of N-Boc-2-arylpiperidines using n-BuLi and the chiral ligand sparteine. whiterose.ac.uk |

Exploration of Novel Synthetic Pathways for Alkylated Piperidinyl Amines

Building upon the retrosynthetic analysis, several modern synthetic pathways can be proposed for the construction of this compound and related complex structures.

The formation of the 1-amino-4-ethylhexane-2-yl fragment with correct stereochemistry is paramount. Modern asymmetric methodologies can be applied to achieve this.

One powerful approach is the asymmetric conjugate addition . A Michael addition of an organocuprate reagent (e.g., an ethylcuprate) to an α,β-unsaturated ester or nitrile containing a chiral auxiliary can establish the stereocenter at C4. Subsequent stereoselective reduction of the carbonyl or nitrile and introduction of the amine can complete the synthesis of the chain.

Alternatively, asymmetric alkylation of a chiral enolate derived from a carboxylic acid or ester can be used. For example, a chiral imide derivative can be deprotonated and reacted with an ethyl halide to set the C4 stereocenter. The C2 stereocenter can be introduced via stereoselective amination of the resulting carbonyl compound.

The crucial step in a convergent synthesis is the coupling of the piperidine and hexane moieties. Several methods are suitable for forming this C-C bond.

Reductive Amination: A widely used and robust method involves the reaction of a piperidin-4-one with a pre-synthesized 4-ethylhexan-1-amine derivative. The intermediate imine is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride to yield the coupled product. This method is often highly diastereoselective, with the stereochemical outcome influenced by the steric bulk of the substituents.

Organometallic Addition: Addition of a piperidin-4-yl organometallic reagent (e.g., 4-piperidylmagnesium bromide) to an electrophilic hexane fragment, such as a 2-substituted epoxide or an aldehyde, can form the desired bond. This strategy allows for the creation of a hydroxyl group that can be subsequently removed or used as a handle for further functionalization. rsc.org

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki or Negishi coupling can be employed. This would involve coupling a 4-halopiperidine (or triflate) with an organoboron or organozinc reagent derived from the hexane fragment.

| Coupling Method | Piperidine Precursor | Hexane Precursor | Key Features |

| Reductive Amination | N-Protected Piperidin-4-one | 2-Amino-4-ethylhexanal or equivalent | Mild conditions, high functional group tolerance, often stereoselective. |

| Grignard Addition | 4-Bromopiperidine (via Grignard reagent) | 4-Ethyl-1,2-epoxyhexane | Forms a C-C bond and introduces a hydroxyl group for further manipulation. |

| Suzuki Coupling | 4-Borylpiperidine | 2-Bromo-4-ethylhexan-1-amine | Versatile, well-established, requires transition metal catalysis. |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient route to complex molecules. ajchem-a.com

The Mannich reaction is a classic MCR for the synthesis of nitrogen-containing compounds, including piperidin-4-ones. A three-component condensation of an aldehyde, a ketone, and an amine (or ammonia) can rapidly construct the piperidone core. chemrevlett.comnih.gov A potential MCR approach for a key intermediate could involve the reaction of a suitable aldehyde, ammonium acetate, and a functionalized ketone that already contains part of the alkylated hexane chain.

More advanced MCRs, potentially involving gold-catalyzed annulation or other transition-metal-catalyzed processes, could also be envisioned to assemble the piperidine ring with the side chain already partially installed, thereby reducing the total number of synthetic steps. ajchem-a.comnih.gov

Catalytic Strategies in the Synthesis of this compound

Catalysis is at the forefront of modern organic synthesis, providing pathways to complex molecules with high selectivity and efficiency. For a molecule like this compound, catalytic methods are instrumental in constructing the key carbon-carbon bonds and for introducing the amine and piperidine functionalities.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. For the synthesis of the target molecule, transition-metal-catalyzed cross-coupling reactions are of significant interest for forming the C-C bonds. For instance, palladium-catalyzed reactions can be employed to couple a suitable piperidine-containing fragment with a hexane derivative. organic-chemistry.org The development of specialized ligands for these catalysts is crucial for achieving high yields and stereoselectivity.

Recent advances in homogeneous catalysis have also focused on C-H activation, a powerful tool for creating C-C bonds directly from abundant C-H bonds. researchgate.net This strategy could potentially be used to functionalize the piperidine ring or the hexan-amine backbone in a more atom-economical manner.

Key Homogeneous Catalytic Reactions Potentially Applicable to the Synthesis:

| Reaction Type | Catalyst System | Potential Application in Synthesis | Advantages |

| Suzuki-Miyaura Coupling | Pd catalyst with phosphine (B1218219) ligands | Coupling of a boronic acid derivative of the piperidine ring with a halide derivative of the hexan-amine backbone. | Mild reaction conditions, high functional group tolerance. |

| Buchwald-Hartwig Amination | Pd or Cu catalyst with specialized ligands | Formation of the C-N bond to introduce the primary amine or to construct the piperidine ring. | Wide substrate scope, applicable to various amine substrates. |

| C-H Activation/Functionalization | Rh or Pd catalysts | Direct coupling of the piperidine and hexan-amine fragments, reducing the need for pre-functionalized starting materials. | High atom economy, potentially shorter synthetic routes. |

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling, contributing to more sustainable and cost-effective processes. nih.gov For the synthesis of this compound, heterogeneous catalysts could be employed in hydrogenation steps, for example, in the reduction of a pyridine precursor to the piperidine ring. nih.govorganic-chemistry.org Catalysts such as platinum oxide or palladium on carbon are commonly used for this transformation. researchgate.net

The development of novel solid-supported catalysts is an active area of research. These materials can be designed to have specific active sites, leading to high selectivity. For instance, metal nanoparticles supported on porous materials can provide a high surface area and enhanced catalytic activity for various transformations. nih.gov

Examples of Heterogeneous Catalysts in Amine and Piperidine Synthesis:

| Catalyst | Support Material | Reaction Type | Key Benefits |

| Palladium (Pd) | Activated Carbon | Hydrogenation of pyridines to piperidines. | High efficiency, recyclability, and industrial applicability. |

| Platinum (Pt) | Alumina or Silica | Reductive amination to form the primary amine. | Good activity and selectivity. |

| Rhodium (Rh) | Carbon | Aromatic ring hydrogenation. organic-chemistry.org | Mild reaction conditions. organic-chemistry.org |

| Ruthenium (Ru) | Various supports | Hydrogenation of nitrogen-containing heterocycles. researchgate.net | High activity and stability. |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, enabling the formation of chiral molecules with high enantioselectivity. rsc.orgnih.gov For the synthesis of the chiral center in this compound, organocatalytic methods such as aminocatalysis could be employed. bohrium.comnii.ac.jp Chiral primary or secondary amines can catalyze the enantioselective functionalization of aldehydes or ketones, which could be key intermediates in the synthetic route. rsc.orgbohrium.com

For example, a chiral proline derivative could be used to catalyze an asymmetric Michael addition or an aldol (B89426) reaction to construct the stereocenter at the C2 position of the hexan-1-amine backbone. These reactions often proceed under mild conditions and are environmentally friendly. bohrium.com

Biocatalysis, the use of enzymes as catalysts, offers unparalleled selectivity and efficiency for chemical transformations. acs.org Enzymes can operate under mild conditions in aqueous media, making them a highly sustainable option. acs.orggctlc.org For the synthesis of this compound, enzymes such as transaminases could be used for the stereoselective synthesis of the primary amine group. rsc.org

Furthermore, recent research has demonstrated the use of enzyme cascades for the synthesis of functionalized piperidines from simple starting materials. rsc.org A combination of oxidases and reductases can be used in a one-pot reaction to produce chiral piperidine derivatives. rsc.org This approach avoids the need for protecting groups and multiple purification steps, leading to a more efficient and greener synthesis. rsc.orgnews-medical.netchemrxiv.org

Application of Flow Chemistry and Automated Synthesis for Scalable Chemical Production

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the scalable production of chemicals. beilstein-journals.orgchemicalindustryjournal.co.ukthepharmamaster.com These advantages include improved heat and mass transfer, enhanced safety, and the ability to readily automate the process. beilstein-journals.orgmdpi.comnih.gov For the synthesis of this compound, a multi-step flow process could be designed to integrate several reaction and purification steps. mdpi.com

Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions, accelerating the development of a robust and efficient synthetic route. merckmillipore.comsynplechem.comchemistryworld.comnih.gov These systems can automatically vary parameters such as temperature, pressure, and reagent stoichiometry, and analyze the results in real-time. merckmillipore.com This high-throughput approach can significantly reduce the time and resources required for process development.

Advantages of Flow Chemistry and Automation:

Enhanced Safety: Small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents. thepharmamaster.com

Improved Reproducibility and Control: Precise control over reaction parameters leads to more consistent product quality. beilstein-journals.orgthepharmamaster.com

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch process. beilstein-journals.orgthepharmamaster.com

Green Chemistry Principles in Synthetic Design for Reduced Environmental Impact

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. yale.eduepa.gov For the synthesis of this compound, these principles can be applied at every stage of the synthetic design.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. yale.eduepa.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. yale.eduepa.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. yale.eduepa.gov

Catalysis: Using catalytic reagents in place of stoichiometric reagents to reduce waste. yale.eduepa.gov

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. yale.eduepa.govrsc.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. For example, the use of biocatalysis and flow chemistry can significantly reduce the environmental footprint of the manufacturing process. acs.orggctlc.org

Mechanistic and Reactivity Studies of 4 Ethyl 2 Piperidin 4 Yl Hexan 1 Amine

Elucidating Reaction Pathways and Intermediates Involving the Compound

The reactivity of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is dictated by the presence of two nitrogen-containing functional groups: a primary amine and a secondary amine within the piperidine (B6355638) ring. Each of these moieties possesses a lone pair of electrons, rendering them nucleophilic and basic.

Nucleophilic Behavior of the Primary Amine Moiety

The primary amine group (-NH2) is a key reactive center in the molecule. Amines are known to act as nucleophiles, attacking electron-deficient centers. sbsgch.ac.in The nucleophilicity of an amine is influenced by several factors, including the availability of the lone pair on the nitrogen atom and steric hindrance around the nitrogen. masterorganicchemistry.com

In this compound, the primary amine is attached to a secondary carbon, which also bears a piperidin-4-yl group and is adjacent to a chiral center. This substitution pattern introduces significant steric bulk around the primary amine, which is expected to modulate its reactivity. Sterically hindered primary amines can exhibit reduced nucleophilicity compared to less hindered counterparts like n-butylamine. masterorganicchemistry.comnih.gov

Common reactions involving the primary amine moiety include:

Alkylation: Reaction with alkyl halides in an S_N2 fashion to form secondary amines. However, due to the steric hindrance, this reaction may proceed slower than with less bulky primary amines. msu.edu Polyalkylation is a common side reaction with less hindered amines, but may be less pronounced in this case.

Acylation: Rapid reaction with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is generally less sensitive to steric hindrance than alkylation. mnstate.edu

Reaction with Carbonyl Compounds: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines. chemcess.com

The general trend for amine nucleophilicity is secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com The table below provides a qualitative comparison of the expected nucleophilicity of this compound's primary amine with other simple amines.

| Amine | Structure | Expected Relative Nucleophilicity | Factors |

| Ammonia | NH₃ | Low | No electron-donating alkyl groups |

| n-Butylamine | CH₃(CH₂)₃NH₂ | Moderate | Electron-donating alkyl group, low steric hindrance |

| Diethylamine | (CH₃CH₂)₂NH | High | Two electron-donating alkyl groups |

| This compound | C₁₃H₂₈N₂ | Moderate to Low | Electron-donating alkyl chain, but significant steric hindrance |

| tert-Butylamine | (CH₃)₃CNH₂ | Low | High steric hindrance |

Reactivity Profiles of the Piperidine Nitrogen and Carbon Centers

The piperidine ring contains a secondary amine, which is also a nucleophilic and basic center. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the two attached alkyl groups. researchgate.net The nitrogen atom in the piperidine ring can participate in similar reactions as the primary amine, such as alkylation and acylation.

However, the piperidine nitrogen's reactivity can be influenced by the bulky substituent at the 4-position. The conformation of the piperidine ring, which typically prefers a chair conformation, will also play a role in the accessibility of the nitrogen's lone pair. wikipedia.org

The carbon centers of the piperidine ring are generally unreactive towards nucleophiles. However, functionalization of the C-H bonds of the piperidine ring can be achieved under specific conditions, for instance, using catalyst-controlled C-H functionalization reactions. nih.gov The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom, while the C4 position is the most sterically accessible for substitution. nih.gov

Investigation of Rearrangement Reactions and Selectivity

Aliphatic amines can undergo rearrangement reactions under certain conditions, often involving the formation of carbocation intermediates or nitrenes. Common rearrangement reactions of amines include the Hofmann, Curtius, and Schmidt rearrangements, which typically involve the conversion of a carboxylic acid derivative to an amine with one less carbon atom. sbsgch.ac.inbyjus.com

For a molecule like this compound, rearrangement could potentially be induced under conditions that lead to the formation of a carbocation, for example, through diazotization of the primary amine with nitrous acid. msu.edu The resulting carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before reacting with a nucleophile. The selectivity of such a rearrangement would be governed by the relative stability of the possible carbocation intermediates.

Kinetics and Thermodynamics of Model Reactions involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not available, we can infer its likely behavior from studies on analogous systems.

Determination of Rate Laws and Activation Parameters

The kinetics of reactions involving amines, such as their reaction with electrophiles, are often studied using techniques like UV-Vis spectrophotometry or NMR spectroscopy. nih.gov For a typical S_N2 reaction of the primary amine with an alkyl halide, the rate law would be expected to be second order, first order in the amine and first order in the alkyl halide.

Rate = k[Amine][Alkyl Halide]

The rate constant, k, would be influenced by the steric hindrance around the primary amine. The activation parameters, such as the activation energy (Ea) and the entropy of activation (ΔS‡), could be determined by studying the reaction at different temperatures. A higher activation energy would be expected compared to less hindered amines due to increased steric repulsion in the transition state.

The table below presents hypothetical activation parameters for the reaction of different primary amines with a model electrophile, illustrating the expected effect of steric hindrance.

| Amine | Relative Rate | Expected Ea (kJ/mol) | Expected ΔS‡ (J/mol·K) |

| n-Butylamine | 1 | ~50-60 | Negative |

| This compound | < 1 | > 60 | More Negative |

| tert-Butylamine | << 1 | Significantly > 60 | Most Negative |

Equilibrium Studies and Stability Considerations under Various Conditions

The thermodynamic stability of this compound is primarily related to the stability of the piperidine ring conformation and the basicity of the two amine groups. The piperidine ring exists predominantly in a chair conformation, with large substituents preferentially occupying the equatorial position to minimize steric strain. wikipedia.org

The basicity of the two amine groups can be described by their respective pKa values. The pKa of the conjugate acid of a typical secondary amine in a piperidine ring is around 11, while that of a primary alkylamine is around 10.6. The exact pKa values for this compound would be influenced by the electronic and steric effects of the substituents.

Under acidic conditions, both amine groups will be protonated to form a dicationic species. The stability of the compound under various pH conditions will depend on the pKa values of the two amine groups. In strongly basic or acidic conditions, or at elevated temperatures, degradation could occur, potentially through elimination or rearrangement pathways. The thermodynamic properties of piperidine-water mixtures have been studied, providing insights into the intermolecular interactions. researchgate.net

Influence of Solvent Effects and Electronic Factors on Chemical Transformations

The chemical transformations of this compound are significantly influenced by the surrounding solvent and the electronic nature of reacting species. The polarity, proticity, and coordinating ability of the solvent can dictate reaction rates and, in some cases, the reaction pathway itself. For instance, in polar protic solvents, the amine and piperidine nitrogen atoms can be solvated through hydrogen bonding, which can affect their nucleophilicity.

The electronic factors of co-reactants play a crucial role in the transformations of this compound. Electrophiles will preferentially attack the more nucleophilic site, which can be modulated by the substitution on either the primary amine or the secondary amine within the piperidine ring. The presence of electron-withdrawing or electron-donating groups on a reacting partner can significantly alter the activation energy of a given reaction.

| Solvent | Dielectric Constant (ε) | Effect on Nucleophilicity of Amines | Potential Influence on Reaction Rates |

| Water | 80.1 | Decreased due to hydrogen bonding | Slower for reactions requiring high nucleophilicity |

| Ethanol | 24.5 | Moderately decreased | Moderate reaction rates |

| Acetonitrile | 37.5 | Maintained or slightly enhanced | Faster for reactions sensitive to nucleophilicity |

| Dichloromethane | 8.9 | Generally maintained | Can vary depending on the specific reaction |

Derivatization Strategies for Probing and Modulating Reactivity

To investigate and control the reactivity of this compound, various derivatization strategies can be employed. These modifications can serve to protect one of the amine groups, alter the steric environment, or introduce functional groups that modulate electronic properties.

One common strategy involves the selective acylation or sulfonylation of the primary amine. This transformation introduces a bulky, electron-withdrawing group that reduces the nucleophilicity and basicity of the primary amine, thereby allowing for selective reactions at the piperidine nitrogen. Conversely, N-alkylation of the piperidine nitrogen can be achieved, which can enhance its steric bulk and potentially influence its basicity.

| Derivatization Reaction | Reagent | Target Site | Effect on Reactivity |

| Acylation | Acetyl chloride | Primary amine | Decreased nucleophilicity of the primary amine |

| Sulfonylation | Tosyl chloride | Primary amine | Significant decrease in nucleophilicity and basicity |

| N-Alkylation | Methyl iodide | Piperidine nitrogen | Increased steric hindrance around the piperidine ring |

| Boc Protection | Di-tert-butyl dicarbonate | Primary amine | Protection of the primary amine for subsequent reactions |

Acid-Base Properties and Proton Transfer Equilibria of the Amine and Piperidine Units

The structure of this compound contains two basic centers: the primary amine and the secondary amine within the piperidine ring. The basicity of these two nitrogens is not identical, leading to distinct proton transfer equilibria. The primary amine is generally expected to be slightly more basic than the piperidine nitrogen due to the electron-donating effect of the alkyl chain.

The pKa values of the conjugate acids of these amines are critical parameters that govern their protonation state at a given pH. The equilibrium between the unprotonated, monoprotonated, and diprotonated species can be finely tuned by adjusting the pH of the solution. This is a crucial consideration in reactions where the nucleophilicity of the amines is a key factor.

| Functional Group | Estimated pKa of Conjugate Acid | Predominant Species at pH 7 |

| Primary Amine | ~10.6 | R-NH3+ |

| Piperidine Nitrogen | ~11.2 | Piperidinium ion |

These acid-base properties are fundamental to understanding the behavior of this compound in biological systems and for designing synthetic transformations.

Computational Chemistry Investigations of 4 Ethyl 2 Piperidin 4 Yl Hexan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were found that performed quantum chemical calculations on 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine to determine its electronic structure and energetics.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. Such an analysis would be crucial for predicting the compound's reactivity, including its potential as an electron donor or acceptor. Without these calculations, predictions about its chemical behavior remain speculative.

Electron Density Distribution and Electrostatic Potential Surface Analysis

Information regarding the electron density distribution and electrostatic potential surface of this compound is not present in the current body of scientific literature. This type of analysis is vital for understanding the electrophilic and nucleophilic sites of a molecule, which in turn governs its intermolecular interactions.

Conformational Analysis and Energy Landscapes of the Compound

A conformational analysis to map the energy landscapes of this compound has not been documented.

Identification of Low-Energy Conformers and Their Relative Populations

Without dedicated computational studies, the low-energy conformers of this compound and their relative populations at equilibrium have not been identified.

Computational Determination of Conformational Interconversion Barriers

The energy barriers for the interconversion between different conformers of this compound have not been computationally determined.

Theoretical Studies of Reaction Mechanisms and Transition States

There are no theoretical studies available that investigate the reaction mechanisms or identify the transition states involving this compound.

Ab Initio and Density Functional Theory (DFT) Calculations of Potential Reaction Pathways

The synthesis of complex molecules like this compound can often proceed through multiple potential pathways. Ab initio and Density Functional Theory (DFT) calculations are instrumental in elucidating these pathways by mapping out the potential energy surface of the reactions. These methods can determine the geometries of reactants, transition states, and products, as well as their relative energies, thereby identifying the most energetically favorable routes.

For the synthesis of this compound, a plausible retrosynthetic analysis might suggest a reductive amination pathway or an alkylation of a piperidine (B6355638) derivative. DFT calculations can be employed to model these reaction steps. For instance, in a reductive amination scenario, the reaction of a suitable ketone with an amine to form an imine intermediate, followed by reduction, can be computationally modeled. The transition state energies for both the imine formation and the subsequent reduction can be calculated to predict the reaction kinetics. Different combinations of basis sets and density functionals can be used to achieve a balance between computational cost and accuracy.

A comparative study of different theoretical levels is often performed to ensure the reliability of the results. The choice of solvent can also be incorporated into these calculations using implicit or explicit solvent models, providing a more realistic representation of the reaction conditions. The insights gained from these calculations can guide the selection of optimal reaction conditions, such as temperature, catalysts, and solvents, to maximize the yield of the desired product.

| Computational Parameter | Description | Typical Values/Methods |

| Method | The theoretical approach used for the calculation. | DFT, MP2 |

| Functional | The specific functional used within DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d,p), 6-311+G(d,p), def2-TZVP |

| Solvent Model | The method to account for solvent effects. | PCM, SMD |

| Property Calculated | The output of the computational study. | Geometries, Energies, Frequencies |

This table represents typical parameters for DFT calculations of reaction pathways and is for illustrative purposes.

Prediction of Regioselectivity and Stereochemical Outcomes

Many chemical reactions can yield multiple isomers, and predicting the regioselectivity and stereochemistry is a critical challenge in synthetic chemistry. DFT calculations have proven to be a reliable tool for predicting these outcomes by comparing the activation energies of the transition states leading to the different possible products. nih.gov The product formed through the lowest energy transition state is predicted to be the major product.

In the context of this compound, which contains multiple stereocenters, controlling the stereochemical outcome of its synthesis is paramount. For example, if a key step in the synthesis involves the addition of a nucleophile to a prochiral center, DFT can be used to model the diastereomeric transition states. By calculating the energies of these transition states, it is possible to predict which diastereomer will be formed preferentially. researchgate.net

Furthermore, if chiral catalysts are employed to induce enantioselectivity, computational modeling can help in understanding the mechanism of stereocontrol. The non-covalent interactions between the catalyst and the substrate in the transition state can be analyzed to rationalize the observed enantiomeric excess. This predictive capability is not only academically interesting but also has significant practical implications in the pharmaceutical industry, where the biological activity of a molecule is often highly dependent on its stereochemistry. acs.org

| Isomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| (2R, 4'R) | 15.2 | Major |

| (2S, 4'R) | 16.8 | Minor |

| (2R, 4'S) | 15.5 | Major |

| (2S, 4'S) | 17.1 | Minor |

This is a hypothetical data table illustrating the prediction of stereochemical outcomes based on calculated transition state energies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational landscape in different solvent environments. The piperidine ring can exist in chair and boat conformations, and the substituents can adopt various orientations. MD simulations can reveal the preferred conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, such as proteins or enzymes.

Furthermore, MD simulations provide a detailed picture of the interactions between the solute and the solvent molecules. nih.govajgreenchem.com The solvation shell around the amine and piperidine functional groups can be analyzed to understand how the solvent influences the molecule's structure and dynamics. Hydrogen bonding patterns and other non-covalent interactions can be quantified, offering insights that are not readily accessible through experimental techniques.

| Simulation Parameter | Description | Typical Value |

| Force Field | The set of parameters describing the potential energy of the system. | AMBER, CHARMM, OPLS |

| Ensemble | The statistical mechanical ensemble used for the simulation. | NVT, NPT |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |

| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs |

| Time Step | The integration time step for the equations of motion. | 2 fs |

This table summarizes typical parameters for a molecular dynamics simulation and is for illustrative purposes.

Development and Validation of Computational Models for Amines and Piperidines

The accuracy of computational predictions relies heavily on the quality of the underlying theoretical models and their parameterization. The development and validation of computational models for specific classes of compounds, such as amines and piperidines, is an ongoing area of research. These models need to accurately describe the electronic structure, conformational preferences, and intermolecular interactions of these functional groups.

For quantum mechanical methods like DFT, the choice of functional is critical. Some functionals may perform better than others for describing systems with specific types of interactions, such as hydrogen bonding, which is prevalent in amines. Validation of these methods involves comparing the calculated properties, such as geometries, vibrational frequencies, and reaction energies, with experimental data for a set of known compounds. researchgate.net

In the case of molecular mechanics force fields used in MD simulations, the parameters for the amine and piperidine moieties must be carefully calibrated. This often involves fitting the parameters to reproduce high-level quantum mechanical calculations or experimental data on small model compounds. A well-validated computational model can then be used with greater confidence to predict the properties and behavior of new and more complex molecules like this compound. researchgate.netnih.gov

| Property | Predicted Value | Experimental Value | Deviation |

| Proton Affinity (kcal/mol) | 225.4 | 224.9 | +0.22% |

| C-N Bond Length (Å) | 1.472 | 1.475 | -0.20% |

| N-H Stretch Freq (cm⁻¹) | 3350 | 3360 | -0.30% |

| Dipole Moment (Debye) | 1.25 | 1.22 | +2.46% |

This is a hypothetical data table showcasing the validation of a computational model against experimental data for a related set of amines.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals and confirm the compound's connectivity.

In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. Protons adjacent to the nitrogen atoms in the primary amine and the piperidine (B6355638) ring are expected to be deshielded, appearing at a downfield chemical shift. ycdehongchem.com Specifically, the protons on the carbon bearing the primary amine (C1) and the protons on the piperidine ring adjacent to the secondary amine (C2' and C6') would resonate at lower fields. The complexity of the aliphatic chain would result in overlapping signals in the upfield region, necessitating 2D NMR for complete assignment. Coupling constants (J-values) extracted from the ¹H NMR spectrum would provide critical information about the conformation of the piperidine ring, which typically adopts a chair conformation. ycdehongchem.comiucr.org Large axial-axial coupling constants would be indicative of specific stereochemical relationships between protons on the ring. ycdehongchem.com

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the local electronic environment. Carbons directly bonded to nitrogen atoms (C1, C2, C2', C6', and C4') would be expected to resonate at lower fields compared to the other aliphatic carbons. ycdehongchem.com The number of signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule. ycdehongchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.7 - 2.9 (m) | ~45 - 50 |

| 2 | ~1.5 - 1.7 (m) | ~50 - 55 |

| 3 | ~1.2 - 1.4 (m) | ~30 - 35 |

| 4 | ~1.1 - 1.3 (m) | ~35 - 40 |

| 5 | ~1.2 - 1.4 (m) | ~25 - 30 |

| 6 | ~0.8 - 0.9 (t) | ~10 - 15 |

| 4-ethyl CH₂ | ~1.3 - 1.5 (q) | ~28 - 33 |

| 4-ethyl CH₃ | ~0.8 - 0.9 (t) | ~10 - 15 |

| 2', 6' | ~2.9 - 3.1 (axial), ~2.5 - 2.7 (equatorial) | ~50 - 55 |

| 3', 5' | ~1.6 - 1.8 (axial), ~1.2 - 1.4 (equatorial) | ~30 - 35 |

| 4' | ~1.4 - 1.6 (m) | ~40 - 45 |

| NH₂ | ~1.5 - 2.5 (br s) | - |

| NH (piperidine) | ~1.5 - 2.5 (br s) | - |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Reaction Intermediate Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, due to the presence of nitrogen, the molecular ion peak is expected to have an odd mass-to-charge ratio (m/z) in accordance with the nitrogen rule. jove.comjove.com

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.comlibretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. jove.comjove.com For this compound, several α-cleavage pathways are possible, both at the primary amine and the secondary amine within the piperidine ring. Cleavage adjacent to the primary amine could result in the loss of an alkyl radical, producing a characteristic fragment. Similarly, fragmentation of the piperidine ring can occur, often initiated by cleavage of a bond beta to the nitrogen atom, followed by subsequent losses. youtube.com

Tandem mass spectrometry (MS/MS) would be particularly useful for characterizing reaction intermediates and confirming fragmentation pathways. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. This allows for the construction of a detailed fragmentation map, providing high confidence in the structural assignment.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Predicted m/z values are for the most abundant isotope.)

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) | Plausible Structure of Fragment Ion |

| Molecular Ion | - | 212 | [C₁₃H₂₈N₂]⁺ |

| α-cleavage at C1-C2 | C₅H₁₁• (pentyl radical) | 141 | [CH₂(NH₂)-CH(piperidine)]⁺ |

| α-cleavage at C2-C3 | C₄H₉• (butyl radical) | 155 | [CH₂(NH₂)-CH(piperidine)-CH₂]⁺ |

| Piperidine Ring Opening | C₂H₄ (ethene) | 184 | [M - C₂H₄]⁺ |

| Loss of hexan-1-amine side chain | C₈H₁₈N• | 84 | [Piperidine]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are highly effective for monitoring reaction progress by observing the appearance or disappearance of characteristic vibrational bands.

For this compound, the FT-IR spectrum would exhibit characteristic absorptions for the primary and secondary amine groups. Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. analyzetest.comrockymountainlabs.com Secondary amines (R₂-NH) show a single, weaker N-H stretching band in the same region. analyzetest.comrockymountainlabs.com The N-H bending vibration for the primary amine is expected to appear around 1580-1650 cm⁻¹. analyzetest.com The C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ region. analyzetest.com Additionally, the spectrum will be dominated by C-H stretching and bending vibrations from the aliphatic backbone.

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the C-C and C-N skeletal vibrations can be strong, offering a detailed fingerprint of the molecule.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | ~3350 - 3450 | Medium, Sharp (two bands) |

| N-H Stretch | Secondary Amine (-NH-) | ~3300 - 3350 | Weak to Medium, Sharp (one band) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | ~2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | ~1580 - 1650 | Medium to Strong |

| C-N Stretch | Aliphatic Amine | ~1020 - 1250 | Medium to Weak |

| N-H Wag | Primary & Secondary Amines | ~665 - 910 | Broad, Strong |

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique would yield bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the solid-state conformation of this compound. mdpi.com

For this compound, a crystal structure would confirm the chair conformation of the piperidine ring and the relative stereochemistry of the substituents. iucr.org It would also reveal the preferred conformation of the flexible hexan-1-amine side chain. Furthermore, X-ray crystallography provides invaluable insights into intermolecular interactions, such as hydrogen bonding. The primary and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. The crystal packing would likely be dominated by a network of N-H···N hydrogen bonds, which would significantly influence the physical properties of the solid material.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and represents typical values for a small organic molecule.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.09 |

| R-factor | < 0.05 |

Structure Reactivity and Structure Property Relationships in 4 Ethyl 2 Piperidin 4 Yl Hexan 1 Amine

Correlation of Molecular Structure with Chemical Reactivity Profiles

The chemical reactivity of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is intrinsically linked to its distinct molecular architecture. The compound features a primary amine (-NH2) group, a secondary amine within the piperidine (B6355638) ring, and a flexible alkyl chain with an ethyl substituent. The spatial arrangement and electronic nature of these groups dictate the molecule's susceptibility to various chemical reactions.

The primary amine at the C1 position of the hexan-1-amine chain serves as a primary site for nucleophilic attack and reactions with electrophiles. Its reactivity is influenced by the electron-donating nature of the adjacent alkyl chain. The piperidine ring, a saturated heterocycle, introduces a secondary amine that can also participate in reactions, though its reactivity is modulated by the steric bulk of the substituted hexylamine (B90201) chain at the C4 position.

N-Alkylation and N-Acylation: Both the primary and secondary amines are susceptible to alkylation and acylation reactions. The relative reactivity of these two sites would depend on the specific reagents and reaction conditions, with the less sterically hindered primary amine generally being more accessible.

Salt Formation: The basic nature of the amine groups allows for ready formation of salts upon reaction with acids. This is a fundamental property influencing its solubility and handling.

Coordination Chemistry: The nitrogen atoms, with their lone pairs of electrons, can act as ligands, coordinating to metal centers to form complex structures. The bidentate nature of the molecule, with two nitrogen atoms, could lead to the formation of chelate complexes.

Table 1: Predicted Reactivity Sites and Potential Transformations

| Functional Group | Potential Reactions | Influencing Factors |

| Primary Amine (-NH2) | N-Alkylation, N-Acylation, Imine formation, Salt formation, Coordination | Steric hindrance from the alkyl chain, electronic effects. |

| Secondary Amine (Piperidine) | N-Alkylation, N-Acylation, Salt formation, Coordination | Steric bulk of the substituent at C4, ring conformation. |

| Alkyl Chain | Radical substitution (under harsh conditions) | C-H bond strength. |

Investigating Steric and Electronic Modulations of Amine and Piperidine Functionalities

The reactivity of the amine and piperidine functionalities in this compound is not uniform and is subject to significant modulation by steric and electronic effects.

Steric Hindrance: The ethyl group at the C4 position of the hexan-1-amine chain and the piperidine ring itself create a sterically demanding environment. This steric bulk can influence the approach of reagents to the reactive nitrogen centers. For instance, the reaction rate of the primary amine might be slightly reduced compared to a simple hexylamine due to the presence of the adjacent piperidine ring. Similarly, the reactivity of the piperidine nitrogen is hindered by the large substituent at the C4 position. The conformation of the piperidine ring (chair or boat) can also play a role in the accessibility of its nitrogen lone pair.

Electronic Effects: The alkyl groups attached to the nitrogen atoms are electron-donating through an inductive effect (+I). This increases the electron density on the nitrogen atoms, enhancing their nucleophilicity and basicity. Consequently, both the primary and secondary amines are expected to be reasonably strong bases and effective nucleophiles. The relative basicity of the two amines would be a subject of interest for more detailed studies, as it would influence selectivity in reactions involving protonation or coordination.

Table 2: Influence of Structural Features on Functional Group Reactivity

| Structural Feature | Effect | Impact on Reactivity |

| Ethyl group (C4 of hexyl) | Steric hindrance | May slightly decrease the reaction rate at the primary amine. |

| Piperidine ring at C2 | Steric hindrance and electronic donation | Hinders access to the primary amine; increases nucleophilicity. |

| Substituted hexylamine at C4 of piperidine | Significant steric hindrance | Reduces the reactivity of the secondary amine in the piperidine ring. |

| Alkyl chains | Inductive effect (+I) | Increases the electron density on both nitrogen atoms, enhancing basicity and nucleophilicity. |

Development of Predictive Models for Chemical Transformations and Selectivity

Given the complexity of the molecule, with multiple reactive sites, developing predictive models for its chemical transformations and selectivity is a valuable endeavor. Such models can aid in understanding reaction mechanisms and in designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Models: While often applied in medicinal chemistry, QSAR principles can be adapted to predict chemical reactivity. By correlating structural descriptors (e.g., steric parameters like Taft's Es, electronic parameters like Hammett constants for analogous systems, and topological indices) with experimentally determined reaction rates or equilibrium constants, predictive models can be constructed. For this compound, descriptors could be calculated for the local environment of each amine group to predict their relative reactivity towards a given electrophile.

Computational Chemistry Approaches: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of the molecule. Key parameters that can be calculated to predict reactivity include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution and the nature of the lone pairs on the nitrogen atoms, helping to rationalize their relative nucleophilicity.

Calculation of Reaction Pathways: Computational modeling can be used to map out the energy profiles of potential reaction pathways, allowing for the prediction of the most favorable products and the selectivity of a reaction.

The development of robust predictive models would require a combination of experimental data and computational studies. Such models would be invaluable for efficiently exploring the chemical space of this compound and its derivatives.

Emerging Research Directions and Future Perspectives for Amines and Piperidine Derivatives

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis, shifting it from an intuition-driven art to a data-centric science. acs.orgacs.org For a molecule like 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine, these computational tools offer powerful avenues for both its creation and its future applications.

Reaction Outcome and Yield Prediction: One of the most significant challenges in synthetic chemistry is the unpredictability of chemical reactions. Machine learning models are increasingly being used to forecast the outcomes of reactions with high accuracy. acs.orgyoutube.com For the synthesis of this compound or its functionalization, an ML model could be trained on data from similar amine alkylations or piperidine (B6355638) modifications. Such a model could predict the major product, potential side products, and even the expected yield under various conditions (e.g., different catalysts, solvents, temperatures), thereby minimizing failed experiments and conserving resources. youtube.comnih.gov

The table below illustrates the potential inputs and outputs of an ML model designed to optimize the synthesis of a derivative of this compound.

| Input Parameters | Predicted Outputs |

| Reactant A (e.g., Piperidine derivative) | Major Product Structure |

| Reactant B (e.g., Alkylating agent) | Predicted Yield (%) |

| Catalyst | Confidence Score |

| Solvent | Potential Byproducts |

| Temperature (°C) | Optimal Reaction Time (h) |

This data-driven approach allows for the rapid, in-silico screening of thousands of potential reactions, guiding chemists toward the most promising experimental conditions.

Exploration of Photocatalytic and Electrocatalytic Methodologies for Amine Functionalization

Traditional methods for the functionalization of amines often require harsh reagents and conditions. The emergence of photocatalysis and electrocatalysis offers milder, more sustainable, and highly selective alternatives for modifying complex molecules like this compound. tandfonline.comnih.gov

Photoredox Catalysis for Late-Stage Functionalization: Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under exceptionally mild conditions. tandfonline.comethernet.edu.et Both the primary amine and the secondary piperidine amine in this compound are susceptible to single-electron oxidation by an excited photocatalyst. This process can generate α-amino radicals, which are versatile intermediates for forming new carbon-carbon or carbon-heteroatom bonds. psu.edugoogle.com

This strategy would be particularly valuable for the late-stage functionalization of the molecule, allowing for the introduction of new chemical groups onto the core scaffold without the need for a lengthy de novo synthesis. For instance, an α-amino radical generated on the piperidine ring could be coupled with various electron-deficient alkenes or (hetero)arenes to build molecular complexity in a single step. researchgate.netgoogle.com

Electrochemical Synthesis and Modification: Electrocatalysis provides another green and powerful platform for amine functionalization, using electrical current to drive redox reactions. acs.orgnih.gov Electrochemical methods can be used to achieve a variety of transformations on amine-containing molecules, including C-H functionalization, coupling reactions, and the synthesis of nitrogen-containing heterocycles. acs.orgacs.org For this compound, electrochemical oxidation could selectively generate an iminium ion intermediate from the piperidine moiety, which could then be trapped by a wide range of nucleophiles. This offers a reagent-free method to introduce substituents at the α-position to the nitrogen atom, providing a diverse set of derivatives for biological screening or material applications. acs.org

The table below summarizes potential functionalizations of the target compound using these modern catalytic methods.

| Method | Reactive Intermediate | Potential Transformation |

| Photocatalysis | α-Amino Radical | C-H Alkylation, C-H Arylation |

| Electrocatalysis | Iminium Ion | α-Alkylation, α-Cyanation, α-Arylation |

| Photo/Electro Tandem | Radical/Cationic Species | Complex Cascade Reactions |

These methodologies represent a paradigm shift in how chemists can approach the modification of complex amines, offering unparalleled control and efficiency.

Investigation of Self-Assembly and Supramolecular Chemistry Involving the Compound

The structure of this compound, with its aliphatic chain (hydrophobic tail) and two amine functionalities (hydrophilic headgroups), suggests a strong potential for self-assembly into ordered supramolecular structures. researchgate.net The study of these non-covalent interactions is a burgeoning field with applications ranging from drug delivery to the creation of "smart" materials. tandfonline.com

Amphiphilic Self-Assembly: Molecules with both hydrophobic and hydrophilic regions are known as amphiphiles and can spontaneously assemble in solution to minimize unfavorable interactions with the solvent. ijnrd.org In aqueous media, it is conceivable that this compound could form micelles or vesicles, where the ethyl-hexyl chains form a hydrophobic core and the protonated amine and piperidine groups are exposed to the aqueous environment. Conversely, in non-polar organic solvents, it might form reverse micelles. The critical micelle concentration (CMC) of such a system would be a key parameter to determine, as it defines the threshold for assembly. researchgate.net

Hydrogen Bonding Networks: The primary and secondary amines are excellent hydrogen bond donors and acceptors. youtube.com This opens up the possibility of forming intricate hydrogen-bonded networks, leading to the formation of gels, liquid crystals, or ordered crystalline solids. researchgate.net The directionality and strength of these hydrogen bonds could be tuned by pH, as protonation of the amines would alter their hydrogen-bonding capabilities. The interplay between the hydrophobic interactions of the alkyl chains and the hydrogen bonding of the amine heads would dictate the final morphology of the self-assembled structures. idexlab.com

The potential for this compound to act as a "gelator" in certain organic solvents is a particularly interesting avenue. Low-molecular-weight gelators form fibrous networks that can immobilize large volumes of solvent, and these materials have applications in areas such as environmental remediation and controlled release. acs.org

Role of this compound as a Building Block in Complex Chemical Architectures and Advanced Materials Science

The presence of two distinct amine functionalities makes this compound a valuable bifunctional building block, or synthon, for the construction of more complex molecules and materials. ijnrd.orgresearchgate.net

Medicinal Chemistry and Drug Discovery: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. researchgate.netenamine.net The 4-aminopiperidine (B84694) substructure, in particular, is a common feature in compounds targeting a range of biological systems. nih.govtandfonline.com The primary amine on the alkyl chain of this compound provides a convenient handle for derivatization, allowing it to be incorporated into larger molecules while the piperidine nitrogen can be used to modulate physicochemical properties like solubility and basicity. It could serve as a key intermediate in the synthesis of novel ligands for G-protein coupled receptors, ion channels, or enzymes. nih.govnih.gov

Polymer Science: As a diamine, this compound is a prime candidate for use as a monomer in polymerization reactions. Specifically, it could react with dicarboxylic acids or their derivatives to form polyamides. nih.govresearchgate.net The incorporation of the bulky and non-planar piperidinyl-hexyl side chain into the polymer backbone would likely disrupt chain packing, leading to amorphous materials with potentially interesting thermal and mechanical properties, such as lower melting points and increased solubility compared to simple aliphatic polyamides like nylon. psu.eduyoutube.com Such polymers could find applications as engineering plastics or as matrices for composite materials.

Advanced Materials: The amine groups can also serve as coordination sites for metal ions, making this compound a potential organic linker for the synthesis of metal-organic frameworks (MOFs). researchgate.netresearchgate.netmdpi.com The flexibility of the alkyl chain and the basicity of the amine groups could lead to the formation of novel MOF architectures with tailored pore sizes and chemical environments, suitable for applications in gas storage, separation, or heterogeneous catalysis. acs.org

The table below outlines the potential applications of this compound as a building block.

| Field | Application | Resulting Product |

| Medicinal Chemistry | Synthesis of Bioactive Molecules | Novel Drug Candidates |

| Polymer Science | Monomer for Polycondensation | Specialty Polyamides |

| Materials Science | Organic Linker | Metal-Organic Frameworks (MOFs) |

| Materials Science | Cross-linking Agent | Epoxy Resins, Polyurethanes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.